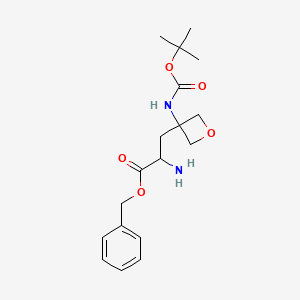
Benzyl (2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane is a synthetic organic compound that features both a Boc-protected amino group and a Cbz-protected aminoethyl group attached to an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane typically involves multi-step organic reactions. One possible route includes:
Protection of Amino Groups: The starting material, which contains free amino groups, is first protected using Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups.
Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step may involve the use of strong bases or other cyclizing agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane can undergo various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Cbz protecting groups under acidic or hydrogenation conditions.
Substitution Reactions: The oxetane ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and palladium on carbon (Pd/C) with hydrogen for Cbz removal.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted oxetanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialized materials with unique properties.
Mecanismo De Acción
The mechanism of action for compounds like 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane depends on their specific applications. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Boc-amino)-3-(cbz-aminoethyl)-tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
3-(Boc-amino)-3-(cbz-aminoethyl)-pyrrolidine: Contains a pyrrolidine ring, offering different chemical properties.
Uniqueness
3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of Boc and Cbz protecting groups also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C18H26N2O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
benzyl 2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]propanoate |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)25-16(22)20-18(11-23-12-18)9-14(19)15(21)24-10-13-7-5-4-6-8-13/h4-8,14H,9-12,19H2,1-3H3,(H,20,22) |
Clave InChI |
WWHGALQZELDPGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(COC1)CC(C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















